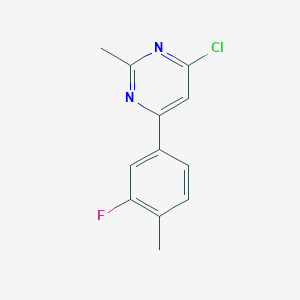

4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine

Overview

Description

4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine (CFMP) is an organic compound that has been of interest in recent years due to its wide range of potential applications. CFMP has been studied as a potential therapeutic agent for various diseases, as a drug candidate for various disorders, and as a platform for drug design.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing pyrimidine derivatives, including compounds structurally related to 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine. For instance, the fluorous synthesis of disubstituted pyrimidines involves attaching 2,4-dichloro-6-methylpyrimidine with perfluorodecanethiol, indicating a pathway for creating compounds with specific functional groups for further research applications (Zhang, 2003).

Anticancer Activity

Several studies have focused on the anticancer properties of pyrimidine derivatives. For instance, triazolopyrimidines, which share a core structure with 4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine, have been shown to inhibit tumor growth in mouse xenograft models by promoting tubulin polymerization, a mechanism distinct from that of paclitaxel (Zhang et al., 2007).

Nonlinear Optical Properties

The structural and electronic characteristics of pyrimidine derivatives have been analyzed for their nonlinear optical (NLO) properties, underscoring the chemical's potential in optoelectronic applications. Such studies provide insights into how substituents on the pyrimidine ring influence NLO behavior, which is crucial for the development of new materials for optical technologies (Hussain et al., 2020).

Antiviral Activity

Pyrimidine derivatives have also been evaluated for their antiviral activity, offering a foundation for developing new antiviral drugs. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have shown to inhibit the replication of herpes viruses and retroviruses, highlighting the potential of pyrimidine-based compounds in treating viral infections (Holý et al., 2002).

Electrosynthesis Approaches

Electrochemical methods have been employed to synthesize arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, demonstrating a sustainable and efficient approach to producing functionalized pyrimidine derivatives. This methodology emphasizes the versatility of pyrimidine compounds in chemical synthesis (Sengmany et al., 2011).

properties

IUPAC Name |

4-chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2/c1-7-3-4-9(5-10(7)14)11-6-12(13)16-8(2)15-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLPNGFAUMRIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)C)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531803.png)

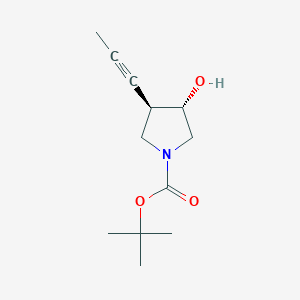

![(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol](/img/structure/B1531805.png)

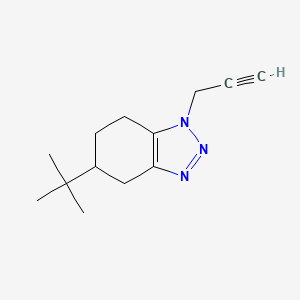

![1-[1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridin-5-yl]ethan-1-one](/img/structure/B1531806.png)

![6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1531811.png)

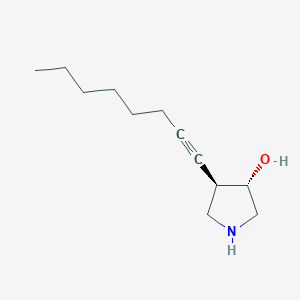

![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)

![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)

![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)

![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531821.png)

![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)

![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)